galodif - 124057-07-4

galodif

Catalog Number: EVT-1510892
CAS Number: 124057-07-4
Molecular Formula: C13H16N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galodif, chemically known as 1-((3-chlorophenyl)(phenyl)methyl)urea, is a compound that has garnered attention for its potential applications in the field of pharmacology, particularly as an anticonvulsant agent. The compound is notable for its complex molecular structure and the specific mechanisms by which it interacts with biological systems.

Source

The synthesis and characterization of Galodif have been documented in various scientific studies, including research that employs advanced techniques such as nuclear magnetic resonance spectroscopy and chiral high-performance liquid chromatography to analyze its properties and enantiomeric forms .

Classification

Galodif falls under the category of organic compounds, specifically ureas, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N). This classification is significant as it influences the compound's reactivity and interactions with biological targets.

Synthesis Analysis

Methods

Galodif can be synthesized through several methods, with one prominent approach involving the reaction between 3-chlorobenzyl amine and phenyl isocyanate. This method allows for the formation of the urea linkage essential for its structure.

Technical Details

The synthesis process typically requires careful control of conditions such as temperature and pH to ensure high yields and purity. Techniques such as chiral high-performance liquid chromatography have been utilized to resolve enantiomers of Galodif, providing insights into its stereochemistry and potential pharmacological activity .

Molecular Structure Analysis

Structure

The molecular structure of Galodif consists of a urea group bonded to a phenyl ring and a chlorophenyl substituent. The presence of these aromatic groups contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes.

Data

  • Molecular Formula: C15H14ClN
  • Molecular Weight: 255.73 g/mol
  • Structural Features: The compound features a central urea moiety flanked by aromatic rings, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Galodif participates in various chemical reactions that are characteristic of urea derivatives. For instance, it can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Technical Details

The reactivity of Galodif can be influenced by substituents on the aromatic rings, which can affect electron density and steric hindrance during reactions. Understanding these reactions is crucial for optimizing synthesis routes and predicting potential degradation pathways in biological systems.

Mechanism of Action

Process

Galodif's mechanism of action primarily involves modulation of neurotransmitter systems in the brain. It is believed to exert its anticonvulsant effects by enhancing inhibitory neurotransmission or inhibiting excitatory pathways.

Data

Research indicates that Galodif may interact with gamma-aminobutyric acid receptors, leading to increased neuronal stability during hyperexcitability events associated with seizures. Further studies are required to elucidate the precise molecular interactions involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 150-155 °C (exact values may vary based on purity).

Chemical Properties

Galodif is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile is typical for urea derivatives, showing susceptibility to nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Applications

Scientific Uses

Galodif has been investigated for its potential therapeutic applications in treating epilepsy and other neurological disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for further pharmacological development. Additionally, its unique structural features make it an interesting subject for studies on drug design and development within medicinal chemistry.

Introduction to Galodif: Pharmacological and Chemical Context

Pharmacological Profile of Galodif as a Urea Derivative Anticonvulsant

Galodif (1-[(3-chlorophenyl)(phenyl)methyl]urea) represents a significant advancement in urea-based anticonvulsant therapeutics, distinguished by its specific modulation of the GABAergic system. This novel compound exerts its primary pharmacological effect through allosteric modulation of GABAA receptors, enhancing inhibitory neurotransmission without direct receptor activation. Unlike classical benzodiazepines that bind to the orthosteric site, Galodif stabilizes GABAA receptors in a conformation that increases their affinity for endogenous GABA, thereby amplifying inhibitory postsynaptic potentials and raising the seizure threshold [2] [5]. This mechanism is particularly relevant in pathological states characterized by GABAergic hypofunction, such as epilepsy and alcohol withdrawal syndrome.

Clinical evidence demonstrates Galodif's efficacy in managing neurological excitability states. In a controlled study involving 128 patients experiencing alcohol withdrawal syndrome (F10.302 diagnosis), Galodif administration (300 mg/day) produced significant therapeutic outcomes over a 21-day period. The compound exhibited pronounced normothymoleptic activity, reducing Hamilton Depression Rating Scale (HDRS) scores from 28.3 ± 1.3 to 5.7 ± 1.9, alongside substantial alleviation of pathological alcohol craving in 88% of withdrawal cases and 57% of post-withdrawal states [5]. Additionally, Galodif demonstrated a vegetative stabilizing effect characterized by sympatholytic action, normalizing heart rate and reducing cephalgia without reported adverse effects—a significant advantage over conventional anticonvulsants.

Table 1: Comparative Pharmacological Profile of GABAergic Anticonvulsants

CompoundPrimary MechanismTherapeutic AdvantagesKey Limitations
GalodifGABAA PAMLow toxicity, hepatoprotective, anti-craving effectLimited long-term clinical data
PhenobarbitalGABAA agonistBroad-spectrum efficacySedation, tolerance, dependence
BenzodiazepinesGABAA PAMRapid onsetCognitive impairment, dependence
TopiramateMultiple mechanismsMigraine prophylaxisCognitive slowing, paresthesia

Beyond its neurological applications, Galodif exhibits unexpected hepatoprotective properties through activation of the microsomal cytochrome P-450 liver oxidase system. This dual pharmacological action—combining neuromodulation with hepatic detoxification support—positions Galodif advantageously for treating substance withdrawal conditions where hepatic stress accompanies neurological symptoms [5]. The compound's low toxicity profile, evidenced by the absence of neurotoxicity in animal models at therapeutic doses (up to 200 mg/kg), further distinguishes it from traditional anticonvulsants like carbamazepine, which carries significant hepatic enzyme induction risks [3] [6].

Historical Development of Benzhydryl Urea Analogues in Anticonvulsant Research

The structural exploration of benzhydryl ureides represents a deliberate evolution from early anticonvulsant prototypes. Initial structure-activity relationship (SAR) studies identified the urea pharmacophore—particularly N,N'-disubstituted variants—as a privileged structure for seizure control. Researchers recognized that the presence of two aromatic domains (particularly diphenylmethyl or benzhydryl configurations) connected to a urea core mimicked the spatial and electronic properties of established anticonvulsants like phenytoin and carbamazepine, while offering enhanced synthetic flexibility [3] [6].

The benzhydryl urea scaffold emerged as particularly promising during systematic evaluations in the 2000s. In vivo screening against chemically-induced (pentylenetetrazol, picrotoxin) and electrically-induced (maximal electroshock) seizure models revealed that specific substitution patterns conferred exceptional activity. Compound optimization focused on balancing lipophilicity (for blood-brain barrier penetration) with hydrogen-bonding capacity (for target engagement). Among early analogues, 1-benzyl-3-butyrylurea demonstrated equipotency to ethosuximide in pentylenetetrazol tests, with ED50 values of 27.4 mg/kg (MES) and 22.0 mg/kg (scPTZ), while showing minimal neurotoxicity at anticonvulsant doses [6]. This analogue established critical proof-of-concept for urea-based anticonvulsants lacking traditional heterocyclic constraints.

Table 2: Evolution of Key Benzhydryl Urea Anticonvulsants

Time PeriodStructural InnovationKey AdvancementExperimental Efficacy
Pre-2000Simple alkyl-aryl ureidesIdentification of urea core activityModerate MES protection
Early 2000sButyryl-substituted benzyl ureidesEnhanced potency in scPTZ modelsED50 = 22-27 mg/kg
Mid-2000sHalogenated benzhydryl derivativesImproved GABAA receptor affinityPI > 30 (MES and scPTZ)
Galodif (2010s)3-Chlorodiphenylmethyl ureaOptimized target selectivity & hepatoprotection88% withdrawal syndrome efficacy

The strategic incorporation of halogen atoms, particularly at the meta position of one phenyl ring, marked a critical innovation in the benzhydryl series. This modification significantly enhanced GABAA receptor affinity while maintaining favorable physicochemical properties. Radioreceptor assays confirmed that halogenated benzhydryl ureides like Galodif modulated chloride ion flux without interacting competitively with benzodiazepine binding sites—indicating a novel allosteric mechanism distinct from established anxiolytic-anticonvulsants [2] [3]. Molecular docking studies subsequently validated these compounds' interaction with interfacial receptor domains between subunits, explaining their unique positive allosteric modulation [2].

Structural Uniqueness: 3-Chlorobenzhydryl Urea Core

Galodif's distinctive chemical architecture centers on its unsymmetrical benzhydryl framework with a meta-chloro substituent (C14H13ClN2O; MW 260.72 g/mol). The IUPAC designation 1-((3-chlorophenyl)(phenyl)methyl)urea precisely reflects this chlorodiphenylmethyl arrangement conjugated to a urea functionality. Crystallographic analyses of analogous chlorobenzyl ureas reveal significant conformational implications of the chlorine atom. The meta-chloro group induces approximately 85-89° dihedral angles between the urea plane and chlorinated phenyl ring in most conformers, creating a three-dimensional topology that optimally engages complementarity shaped binding pockets on GABAA receptors [4] [7].

The electronic influence of chlorine extends beyond steric considerations. This moderately electron-withdrawing substituent polarizes the benzhydryl system, enhancing hydrogen-bond donation from the urea -NH groups. Spectroscopic studies (NMR, IR) confirm strengthened hydrogen-bonding capacity compared to non-halogenated analogues, evidenced by downfield proton shifts of 0.3-0.5 ppm for urea -NH signals. This translates to improved biomolecular recognition, as validated through receptor-binding assays where the 3-chloro analogue exhibited 5-7 fold greater potency than its unsubstituted counterpart [7]. The chlorine atom also contributes to optimal logP (approximately 2.8), balancing blood-brain barrier permeability with aqueous solubility for CNS bioavailability.

Properties

CAS Number

124057-07-4

Product Name

galodif

Molecular Formula

C13H16N2O4

Synonyms

galodif

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.